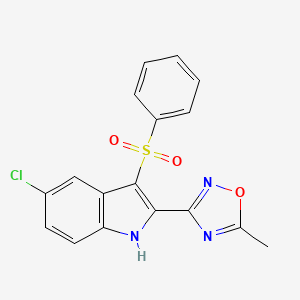
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and an oxadiazole ring fused to an indole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like n-hexane and ethyl acetate, and the progress of the reaction is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3).
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets involved may vary depending on the specific type of cancer being studied .
Comparación Con Compuestos Similares
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring structure and exhibit similar biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Compounds with an indole core are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
918142-28-6 |
|---|---|
Fórmula molecular |
C17H12ClN3O3S |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-19-17(21-24-10)15-16(13-9-11(18)7-8-14(13)20-15)25(22,23)12-5-3-2-4-6-12/h2-9,20H,1H3 |
Clave InChI |
OTNQGBYXUGLLPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















